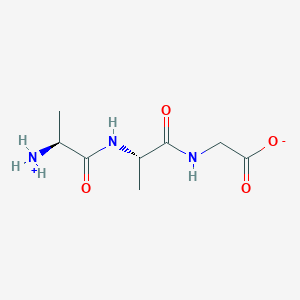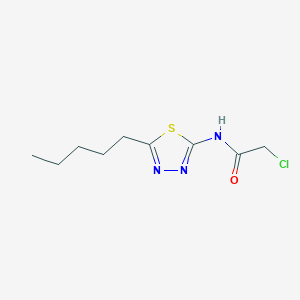
2,2',3,4,4',5',6-Heptabromodiphenyl ether
Overview
Description
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound . It is a type of polybrominated diphenyl ether (PBDE) used as a flame retardant .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is C12H3Br7O . Its IUPAC name is 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene . The InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is 722.5 g/mol . Other computed properties include XLogP3-AA of 8.3, zero hydrogen bond donor count, and one hydrogen bond acceptor count .Scientific Research Applications
Flame Retardant
“2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE), which is commonly used as a flame retardant . These compounds are added to a wide variety of products, including electronics, textiles, and plastics, to make them less flammable.
Environmental Pollutant
Due to their widespread use and persistence, PBDEs such as “2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether” have become environmental pollutants . They can accumulate in the environment and in the tissues of living organisms, leading to potential ecological and health effects.
Endocrine Disruption
Research has suggested that PBDEs may have endocrine-disrupting effects. They may interfere with hormone systems, potentially leading to a variety of health effects .
Reproductive Toxicity
Some studies have indicated that PBDEs could lead to pregnancy failure . This highlights the potential risks associated with exposure to these compounds, particularly for women of reproductive age.
Safety And Hazards
properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSCQCLBHQUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052693 | |
| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5',6-Heptabromodiphenyl ether | |
CAS RN |
207122-16-5 | |
| Record name | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5',6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M82N9DXAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of human exposure to BDE-183?
A: While dietary exposure is considered a major source of PBDEs for the general population , occupational exposure plays a significant role for individuals working in specific industries. For instance, workers at electronics dismantling facilities exhibit higher plasma levels of BDE-183 compared to other occupational groups. This suggests occupational exposure contributes significantly to their BDE-183 body burden .
Q2: Can BDE-183 be metabolized in living organisms?
A: Yes, research suggests that BDE-183 can undergo debromination within the intestinal tract of fish. Studies using common carp (Cyprinus carpio) showed that BDE-183 was converted to 2,2',4,4',5,6-hexabromodiphenyl ether (BDE-154) and another unidentified hexa-BDE congener. This debromination process contributes to the accumulation of less-brominated PBDE congeners in fish tissues .
Q3: How have the levels of BDE-183 changed in the Japanese population over time?
A: Analysis of human adipose tissue samples collected in Tokyo, Japan, from 1970 and 2000 revealed a significant increase in the median concentrations of various PBDE congeners, including BDE-183. This trend points to an increase in exposure to these compounds over time .
Q4: Are there analytical challenges in measuring BDE-183 in environmental and biological samples?
A: Yes, the accurate quantification of PBDEs, including BDE-183, can be challenging due to interfering compounds in complex matrices. A study highlighted the effectiveness of using a sulfoxide cartridge column for clean-up during sample preparation. This method significantly reduced interfering peaks during GC-MS analysis, improving the accuracy of BDE quantification in fish and sediment samples .
Q5: Is BDE-183 found in indoor environments?
A: Yes, BDE-183 has been detected in indoor air samples. A study investigating airborne PBDEs in a Taiwanese college classroom found detectable levels of BDE-183, suggesting that indoor environments can contribute to human exposure to this compound .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




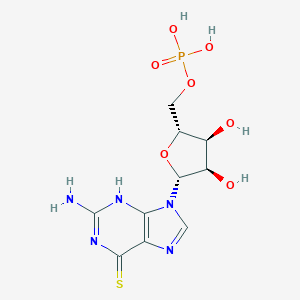

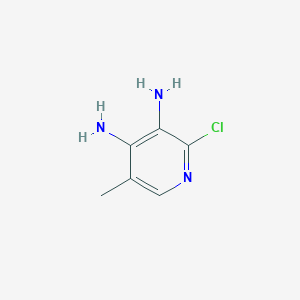
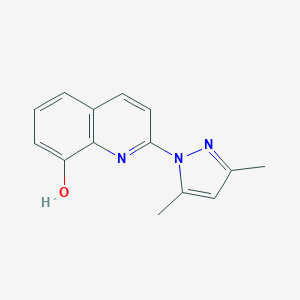


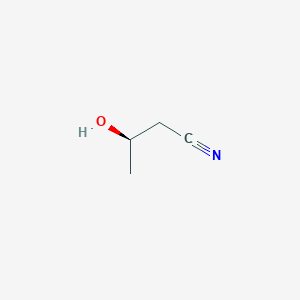
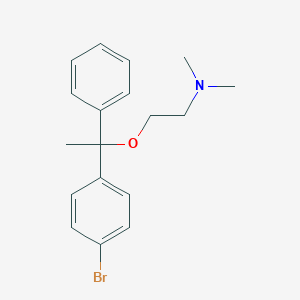
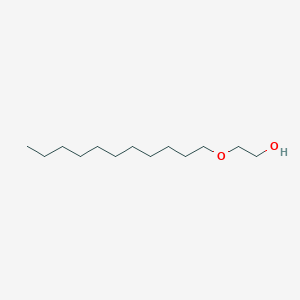
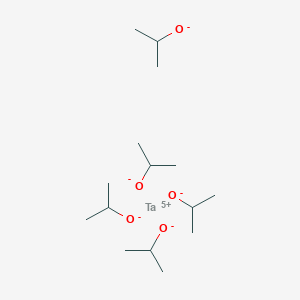
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
